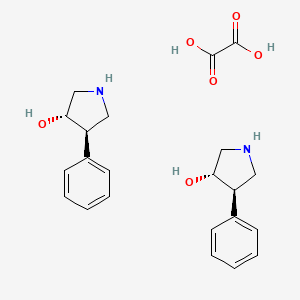

![molecular formula C18H13F3N2OS B2595205 2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide CAS No. 875318-14-2](/img/structure/B2595205.png)

2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in B cell receptor signaling, and its inhibition has been shown to be effective in treating B cell malignancies.

Aplicaciones Científicas De Investigación

Radioligand Development for PBR Imaging

A study by Matarrese et al. (2001) focused on the synthesis of novel quinoline-2-carboxamide derivatives as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These compounds, including variations labeled with carbon-11, demonstrated high specific binding to PBR in various organs, suggesting their utility in PBR imaging and potentially enhancing our understanding of various physiological and pathological processes (Matarrese et al., 2001).

Advanced Material Synthesis

Research on diphenylquinoxaline-containing hyperbranched aromatic polyamides indicates the development of new materials with significant thermal stability and potential applications in high-temperature environments. Such studies reveal the synthesis strategies and the inherent properties of these polyamides, highlighting the versatility of quinoline derivatives in material science (Baek et al., 2003).

Cytotoxicity and COX-2 Inhibition

Quinoline derivatives have been evaluated for their cytotoxic activity and potential as cyclooxygenase-2 (COX-2) inhibitors. Studies like those by Zarghi et al. (2009) demonstrate the synthesis of 4-carboxyl quinoline derivatives showing potent COX-2 inhibitory activity, indicating their relevance in designing new therapeutic agents (Zarghi et al., 2009).

Synthetic Methodologies and Chemical Transformations

Research into the synthesis and transformations of quinoline derivatives, such as those conducted by Aleksanyan and Hambardzumyan (2019), showcases the chemical versatility of these compounds. They explored the synthesis of substituted quinoline-6-carbohydrazides and their further conversion into various heterocyclic compounds, underscoring the adaptability of quinoline derivatives in synthetic organic chemistry (Aleksanyan & Hambardzumyan, 2019).

Propiedades

IUPAC Name |

2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2OS/c1-25-16-10-12(11-6-2-4-8-14(11)22-16)17(24)23-15-9-5-3-7-13(15)18(19,20)21/h2-10H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCITXBZBQCYYRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2595126.png)

![methyl 4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxylate](/img/structure/B2595129.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2595132.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2595133.png)

![[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2595134.png)

![2-ethoxy-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2595136.png)

![6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2595137.png)

![Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2595138.png)

![4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine](/img/structure/B2595143.png)

![1'-((3-chloro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2595144.png)